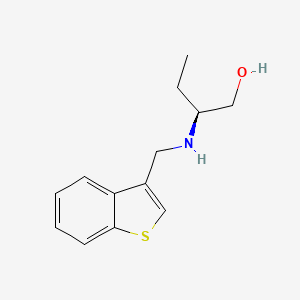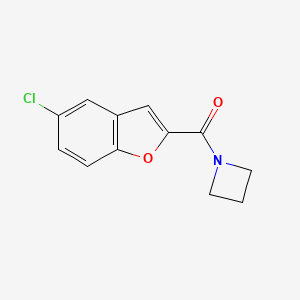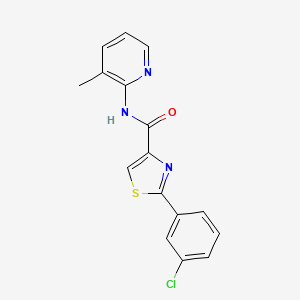![molecular formula C12H17NO5S B7646331 (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid, also known as MSMA, is a synthetic compound that has been widely used in scientific research. MSMA belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid acts as an agonist for TRPM8 and TRPA1 channels, which are expressed in sensory neurons. Upon activation, these channels allow the influx of calcium ions into the cell, leading to the depolarization of the membrane potential and the generation of action potentials. This activation results in the sensation of cold and menthol for TRPM8 and the sensation of chemical and mechanical stimuli for TRPA1.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the release of neurotransmitters, such as glutamate and substance P, from sensory neurons. Additionally, this compound has been found to activate the sympathetic nervous system, resulting in an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid in lab experiments is its selectivity for TRPM8 and TRPA1 channels. This selectivity allows researchers to study the function of these channels specifically without affecting other ion channels. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some cell types, and caution should be taken when using it in experiments.
Zukünftige Richtungen
In the future, (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid could be used to study the role of TRPM8 and TRPA1 channels in various physiological processes, such as pain sensation and thermoregulation. Additionally, this compound could be used to develop new drugs that target these channels for the treatment of pain and other sensory disorders. Furthermore, the synthesis of this compound analogs could lead to the discovery of new compounds with improved selectivity and reduced toxicity.
Synthesemethoden
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid can be synthesized by the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with (S)-2-amino-3-methylbutanoic acid in the presence of a base. The reaction yields this compound as a white solid with a melting point of 143-144°C.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid has been used in scientific research as a tool to study the function of ion channels, particularly the transient receptor potential (TRP) channels. TRP channels are a group of ion channels that play a crucial role in various physiological processes, including pain sensation, temperature sensation, and vision. This compound has been found to selectively activate TRPM8, a cold and menthol receptor, and TRPA1, a chemical and mechanical receptor. By activating these channels, this compound can be used to study their function and investigate their role in various physiological processes.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-8-5-6-10(18-4)11(7-8)19(16,17)13(3)9(2)12(14)15/h5-7,9H,1-4H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEVWXHBUAHIMV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)

![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)
![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)

![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)





![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)